molecular formula C12H22N2O2 B13431499 1-{3-Hydroxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one

1-{3-Hydroxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one

Cat. No.: B13431499
M. Wt: 226.32 g/mol
InChI Key: OZLWMGSWLGAKJV-UHFFFAOYSA-N
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Description

1-{3-Hydroxy-[1,4’-bipiperidine]-1’-yl}ethan-1-one is a compound that belongs to the class of bipiperidines. This compound is characterized by the presence of a hydroxy group attached to a bipiperidine structure, which is further connected to an ethanone group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-Hydroxy-[1,4’-bipiperidine]-1’-yl}ethan-1-one typically involves the reaction of 1,4’-bipiperidine with appropriate reagents to introduce the hydroxy and ethanone groups. One common method involves the use of sodium hydroxide and chloroform in an ethanol solution, followed by the addition of hydrochloric acid to neutralize the reaction mixture .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

1-{3-Hydroxy-[1,4’-bipiperidine]-1’-yl}ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-{3-Hydroxy-[1,4’-bipiperidine]-1’-yl}ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 1-{3-Hydroxy-[1,4’-bipiperidine]-1’-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the bipiperidine structure can interact with various receptors and enzymes. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{3-Hydroxy-[1,4’-bipiperidine]-1’-yl}ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxy group and ethanone moiety provide versatility in chemical reactions and potential for diverse applications.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

1-[4-(3-hydroxypiperidin-1-yl)piperidin-1-yl]ethanone

InChI

InChI=1S/C12H22N2O2/c1-10(15)13-7-4-11(5-8-13)14-6-2-3-12(16)9-14/h11-12,16H,2-9H2,1H3

InChI Key

OZLWMGSWLGAKJV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)N2CCCC(C2)O

Origin of Product

United States

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